CID1231538

Beschreibung

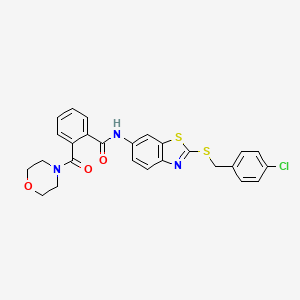

N-{2-[(4-Chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide (CAS: 354126-20-8) is a benzothiazole-derived compound with the molecular formula C₂₆H₂₂ClN₃O₃S₂ and a molecular weight of 524.05 g/mol . Its structure features a benzothiazole core substituted with a 4-chlorobenzylsulfanyl group at position 2 and a 2-(morpholin-4-carbonyl)benzamide moiety at position 5. Its ChemSpider ID is 1035231, and it is identified by synonyms such as N-[2-[[(4-chlorophenyl)methyl]thio]-6-benzothiazolyl]-2-(4-morpholinylcarbonyl)benzamide .

Eigenschaften

IUPAC Name |

N-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-(morpholine-4-carbonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O3S2/c27-18-7-5-17(6-8-18)16-34-26-29-22-10-9-19(15-23(22)35-26)28-24(31)20-3-1-2-4-21(20)25(32)30-11-13-33-14-12-30/h1-10,15H,11-14,16H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOURXCDGUPWHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=C(S4)SCC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CID1231538 can be synthesized through a multi-step process involving the formation of benzothiazole and subsequent functionalization. The synthesis typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Functionalization: The benzothiazole core is then functionalized by introducing various substituents through reactions such as halogenation, alkylation, or acylation.

Final Assembly: The final compound is assembled by coupling the functionalized benzothiazole with other molecular fragments using reagents like coupling agents and catalysts.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

Purification: Employing techniques like crystallization, chromatography, and recrystallization to achieve high purity.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards

Analyse Chemischer Reaktionen

Arten von Reaktionen: CID1231538 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten den Ersatz einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogene (z. B. Chlor, Brom) in Gegenwart eines Katalysators.

Hauptprodukte:

Oxidationsprodukte: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktionsprodukte: Reduzierte Derivate mit weniger sauerstoffhaltigen funktionellen Gruppen.

Substitutionsprodukte: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die die ursprünglichen ersetzen

Wissenschaftliche Forschungsanwendungen

CID1231538 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Struktur-Aktivitäts-Beziehung von Antagonisten des G-Protein-gekoppelten Rezeptors 35 zu untersuchen.

Biologie: In biologischen Assays eingesetzt, um die Rolle des G-Protein-gekoppelten Rezeptors 35 in verschiedenen zellulären Prozessen zu untersuchen.

Medizin: Als potenzieller Therapeutikum für Krankheiten untersucht, die mit dem G-Protein-gekoppelten Rezeptor 35 in Verbindung stehen, wie z. B. Typ-2-Diabetes, Entzündungen und Magenkrebs.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es den G-Protein-gekoppelten Rezeptor 35 antagonisiert. Der Mechanismus beinhaltet:

Bindung an den G-Protein-gekoppelten Rezeptor 35: this compound bindet an den Rezeptor und verhindert dessen Aktivierung durch endogene Liganden.

Hemmung der Signaltransduktion: Durch die Blockierung der Rezeptoraktivierung hemmt this compound nachgeschaltete Signalwege, was zu reduzierten Zellreaktionen führt.

Molekuläre Ziele und Signalwege: Das primäre Ziel ist der G-Protein-gekoppelte Rezeptor 35, und die beteiligten Signalwege umfassen diejenigen, die mit Entzündungen, Schmerzempfindung und Stoffwechselregulation zusammenhängen

Ähnliche Verbindungen:

CID1231539: Ein weiteres Benzothiazol-Analogon mit ähnlicher antagonistischer Aktivität gegenüber dem G-Protein-gekoppelten Rezeptor 35.

CID1231540: Eine strukturell verwandte Verbindung mit Variationen in den funktionellen Gruppen, die an den Benzothiazol-Kern gebunden sind.

Einzigartigkeit von this compound:

Potenz: this compound hat eine hohe Potenz mit einem IC50-Wert von 0,55 μM, was es zu einem hochwirksamen Antagonisten des G-Protein-gekoppelten Rezeptors 35 macht.

Selektivität: Es zeigt Selektivität für den G-Protein-gekoppelten Rezeptor 35 gegenüber anderen Rezeptoren, wodurch Off-Target-Effekte reduziert werden.

Vielseitigkeit: Die Vielseitigkeit der Verbindung bei verschiedenen chemischen Reaktionen macht sie zu einem wertvollen Werkzeug für Forschung und Entwicklung

Wirkmechanismus

CID1231538 exerts its effects by antagonizing G protein-coupled receptor 35. The mechanism involves:

Binding to G protein-coupled receptor 35: this compound binds to the receptor, preventing its activation by endogenous ligands.

Inhibition of Signal Transduction: By blocking receptor activation, this compound inhibits downstream signaling pathways, leading to reduced cellular responses.

Molecular Targets and Pathways: The primary target is G protein-coupled receptor 35, and the pathways involved include those related to inflammation, pain perception, and metabolic regulation

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the title compound with analogous derivatives reported in the literature, focusing on structural motifs, functional groups, and inferred biological relevance.

Structural Analogues with Heterocyclic Cores

The benzothiazole core in the title compound distinguishes it from triazole-based derivatives like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (, compounds [7–9]). These triazoles feature a sulfonylphenyl group and difluorophenyl substituents, with tautomeric equilibria between thiol and thione forms . Unlike the title compound’s benzothiazole ring, triazoles offer a smaller heterocyclic scaffold, which may reduce steric hindrance but limit π-π stacking interactions in receptor binding .

Sulfanyl vs. Sulfonyl Functional Groups

The 4-chlorobenzylsulfanyl group in the title compound contrasts with sulfonyl-containing analogues such as N-(4-chlorophenyl)-4-[(2-chlorophenyl)methyl-methylsulfonyl-amino]benzamide (). Sulfonyl groups, as seen in and , are strong electron-withdrawing substituents that may stabilize negative charges in receptor active sites .

Morpholinylcarbonyl vs. Other Solubility-Enhancing Groups

The morpholinylcarbonyl substituent in the title compound is a key solubility-enhancing feature. Similar compounds, such as [2-oxidanylidene-2-(phenethylamino)ethyl] 5-morpholin-4-ylsulfonyl-2-oxidanyl-benzoate (), replace the carbonyl with sulfonyl-linked morpholine, which may alter pharmacokinetic properties. The morpholine ring’s oxygen atoms improve aqueous solubility, a critical factor in bioavailability .

Benzamide Derivatives with Chlorophenyl Substituents

Benzamide derivatives like N-(4-chlorophenyl)-4-[(2-chlorophenyl)methyl-methylsulfonyl-amino]benzamide () share the title compound’s chlorophenyl groups, which are known to enhance lipophilicity and receptor affinity through hydrophobic interactions . However, the title compound’s dual substitution (chlorobenzylsulfanyl and morpholinylcarbonyl) likely creates a unique electronic profile compared to simpler chlorophenyl benzamides.

Comparative Data Table

*Estimated based on molecular formulas in and .

Research Findings and Implications

- Receptor Targeting : The title compound’s association with ADRB2, GPR35, and GPR55 suggests utility in cardiovascular or metabolic disorders, where these receptors regulate pathways like vasodilation and inflammation. Triazole derivatives () lack reported receptor data but may target similar GPCRs due to sulfonylphenyl groups.

- Synthetic Complexity : The title compound’s synthesis likely involves multi-step functionalization of benzothiazole, contrasting with ’s Friedel-Crafts and nucleophilic addition routes for triazoles .

- Bioavailability : The morpholinylcarbonyl group may improve the title compound’s solubility compared to sulfonyl-heavy analogues, which could aggregate in aqueous environments .

Biologische Aktivität

N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, supported by data tables and relevant research findings.

The compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C26H22ClN3O3S2 |

| Molecular Weight | 508.05 g/mol |

| IUPAC Name | N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide |

| CAS Number | 354126-20-8 |

Anticancer Activity

Recent studies have shown that N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Breast Cancer Cell Lines

In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in:

- IC50 Value : 12 µM (indicating effective concentration for 50% inhibition)

- Mechanism : Apoptosis was confirmed through Annexin V staining and caspase activation assays.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate that N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide could serve as a lead compound for developing new antimicrobial agents.

The proposed mechanism of action for the biological activity includes:

- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1/S phase, preventing further cell division.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.